Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide
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Overview
Description
Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide is an organic compound with the molecular formula C14H14O4S3. It is characterized by the presence of a sulfonothioic acid group attached to a benzene ring with a methyl substituent at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and a suitable solvent such as chloroform or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: The sulfonothioic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols .
Scientific Research Applications
Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of benzenesulfonothioic acid, 4-methyl-, anhydrosulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonothioic acid, S-phenyl ester: Similar in structure but with a phenyl group instead of a methyl group.
4-Methylbenzenesulfonothioic acid, S-(4-methylphenyl) ester: Another similar compound with two methyl groups attached to the benzene rings
Uniqueness
Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide is unique due to its specific substitution pattern and the presence of the sulfonothioic acid group.
Properties
CAS No. |
16601-12-0 |
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Molecular Formula |
C14H14O4S3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfonylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C14H14O4S3/c1-11-3-7-13(8-4-11)20(15,16)19-21(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
JZKYIJCJUSVGEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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